molecular formula C14H13N3O2S2 B509129 3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione CAS No. 663200-13-3

3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione

Cat. No.: B509129
CAS No.: 663200-13-3
M. Wt: 319.4g/mol
InChI Key: GCORWAMTSXQCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of benzothiazoles and benzisothiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.

    Benzisothiazoles: Compounds with a benzene ring fused to an isothiazole ring.

Uniqueness

3-(4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-ylideneamino)-1??,2-benzothiazole-1,1-dione is unique due to its specific structure, which combines elements of both benzothiazoles and benzisothiazoles. This unique structure may confer distinct biological activities and properties, making it a valuable compound for research and development.

Properties

CAS No.

663200-13-3

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4g/mol

IUPAC Name

1,1-dioxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H13N3O2S2/c18-21(19)12-8-4-1-5-9(12)13(17-21)16-14-15-10-6-2-3-7-11(10)20-14/h1,4-5,8H,2-3,6-7H2,(H,15,16,17)

InChI Key

GCORWAMTSXQCDG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)N=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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